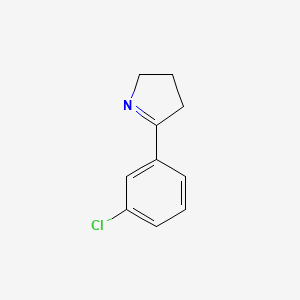
Isocyanate de 4-isopropoxyphényle
Vue d'ensemble
Description
4-Isopropoxyphenyl isocyanate is an organic compound characterized by the presence of an isocyanate group attached to a phenyl ring substituted with an isopropoxy group. This compound is commonly used as an intermediate in organic synthesis, particularly in the production of polyurethanes and other polymers. It is known for its reactivity and versatility in various chemical reactions.
Applications De Recherche Scientifique
4-Isopropoxyphenyl isocyanate is utilized in various scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Widely used in the production of polyurethanes, coatings, adhesives, and elastomers due to its reactivity and ability to form strong covalent bonds
Mécanisme D'action
Target of Action
The primary targets of 4-Isopropoxyphenyl isocyanate are biological macromolecules such as proteins and nucleic acids . Isocyanates, including 4-Isopropoxyphenyl isocyanate, are reactive chemicals that can interact with these macromolecules, leading to various biochemical reactions .
Mode of Action
4-Isopropoxyphenyl isocyanate, like other isocyanates, is an electrophile. It interacts with its targets by reacting with nucleophiles such as alcohols and amines . This interaction results in the formation of urethane or urea linkages . For instance, when an isocyanate reacts with an alcohol, a urethane linkage is formed . Similarly, when an isocyanate reacts with an amine, a urea linkage is formed .
Biochemical Pathways
The reaction of 4-Isopropoxyphenyl isocyanate with biological macromolecules can affect various biochemical pathways. For instance, the reaction of isocyanates with proteins can lead to the formation of carbamates and ureas . These reactions can alter the structure and function of the proteins, affecting the biochemical pathways in which these proteins are involved .
Pharmacokinetics
It is known that isocyanates are generally reactive and can be absorbed through the skin, respiratory tract, and gastrointestinal tract . Once absorbed, they can distribute throughout the body and react with biological macromolecules .
Result of Action
The molecular and cellular effects of 4-Isopropoxyphenyl isocyanate’s action are largely due to its reactivity with biological macromolecules. The formation of urethane and urea linkages can alter the structure and function of proteins, potentially leading to changes in cellular processes .
Action Environment
The action, efficacy, and stability of 4-Isopropoxyphenyl isocyanate can be influenced by various environmental factors. For instance, the presence of nucleophiles such as water can react with isocyanates, potentially reducing their availability for interaction with their primary targets . Additionally, factors such as temperature and pH can influence the reactivity of isocyanates and thus their action .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Isopropoxyphenyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 4-isopropoxyphenylamine with phosgene. The reaction typically occurs in an inert solvent such as dichloromethane, under controlled temperature conditions to prevent decomposition. The overall reaction can be represented as follows:
4-Isopropoxyphenylamine+Phosgene→4-Isopropoxyphenyl isocyanate+Hydrogen chloride
Industrial Production Methods: Industrial production of isocyanates, including 4-isopropoxyphenyl isocyanate, often involves the phosgene process due to its efficiency and scalability. due to the toxicity of phosgene, alternative non-phosgene methods are being explored. These include the use of carbon monoxide and nitro-amino compounds to form carbamates, which are then thermally decomposed to yield isocyanates .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Isopropoxyphenyl isocyanate undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form 4-isopropoxyphenylamine and carbon dioxide.
Alcoholysis: Reacts with alcohols to form urethanes.
Aminolysis: Reacts with amines to form ureas.
Common Reagents and Conditions:
Hydrolysis: Water, typically under mild acidic or basic conditions.
Alcoholysis: Alcohols such as methanol or ethanol, often catalyzed by acids or bases.
Aminolysis: Primary or secondary amines, usually at room temperature or slightly elevated temperatures.
Major Products:
Hydrolysis: 4-Isopropoxyphenylamine and carbon dioxide.
Alcoholysis: Corresponding urethanes.
Aminolysis: Corresponding ureas.
Comparaison Avec Des Composés Similaires
4-Isopropylphenyl isocyanate: Similar structure but with an isopropyl group instead of an isopropoxy group.
Phenyl isocyanate: Lacks the isopropoxy substituent, making it less sterically hindered.
4-Methoxyphenyl isocyanate: Contains a methoxy group instead of an isopropoxy group, affecting its reactivity and solubility.
Uniqueness: 4-Isopropoxyphenyl isocyanate is unique due to the presence of the isopropoxy group, which influences its reactivity and solubility. This substituent can provide steric hindrance, affecting the compound’s interaction with nucleophiles and its overall reactivity profile .
Propriétés
IUPAC Name |
1-isocyanato-4-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-8(2)13-10-5-3-9(4-6-10)11-7-12/h3-6,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBWCIOPSWMAFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70559994 | |
| Record name | 1-Isocyanato-4-[(propan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70559994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69342-45-6 | |
| Record name | 1-Isocyanato-4-(1-methylethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69342-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Isocyanato-4-[(propan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70559994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-isocyanato-4-isopropoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


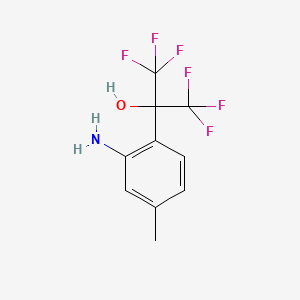
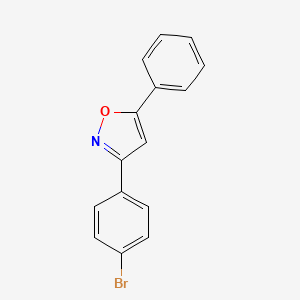
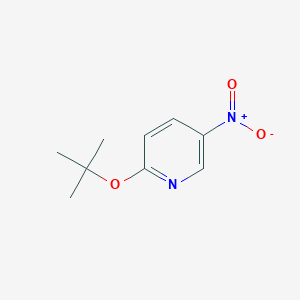
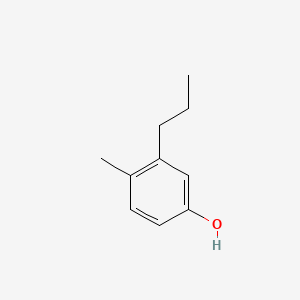
![2-[Butyl(3-methylphenyl)amino]ethan-1-ol](/img/structure/B1628154.png)

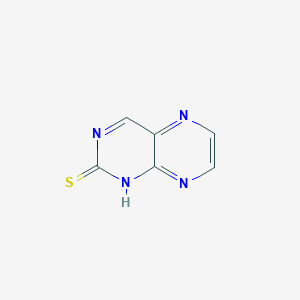
![1-[(Oxan-2-yl)methyl]piperazine](/img/structure/B1628160.png)
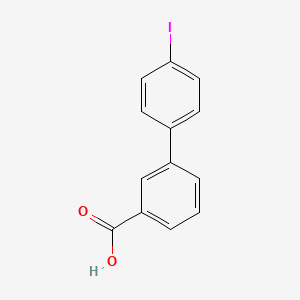
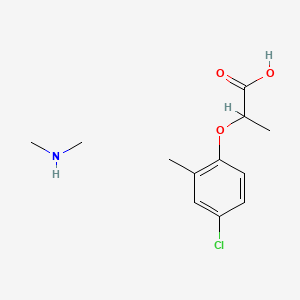
![5-Acetylbenzo[d]thiazol-2(3H)-one](/img/structure/B1628166.png)
![3-[(Methylcarbamoyl)amino]thiophene-2-carboxylic acid](/img/structure/B1628168.png)

